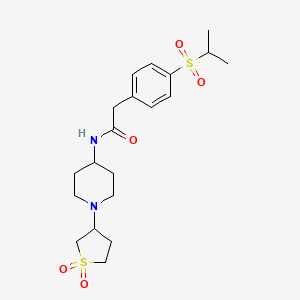

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a complex organic compound characterized by its unique structure, which includes a tetrahydrothiophene ring, a piperidine ring, and a phenylacetamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide typically involves multiple steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the cyclization of a suitable diene with sulfur dioxide under controlled conditions.

Piperidine Ring Formation: The piperidine ring is often constructed via a reductive amination process, where a ketone or aldehyde precursor reacts with an amine in the presence of a reducing agent.

Coupling Reactions: The final step involves coupling the tetrahydrothiophene and piperidine intermediates with the phenylacetamide moiety. This can be achieved through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the phenylacetamide moiety, potentially converting them to alcohols.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

Sulfoxides and Sulfones: From oxidation reactions.

Alcohols: From reduction of carbonyl groups.

Substituted Aromatics: From electrophilic aromatic substitution.

Aplicaciones Científicas De Investigación

Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

Pharmacology: The compound can be used in studies to understand its interaction with various biological targets, such as receptors or enzymes.

Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or mechanical properties.

Biological Research: It can be used as a tool compound to study cellular processes and pathways.

Mecanismo De Acción

The mechanism by which N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide exerts its effects is likely multifaceted:

Molecular Targets: It may interact with specific receptors or enzymes, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to inflammation, neurotransmission, or cell proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

- N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Uniqueness

Compared to similar compounds, N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide may exhibit unique pharmacokinetic properties, such as improved bioavailability or metabolic stability, due to the presence of the isopropylsulfonyl group. This structural feature could enhance its interaction with biological targets, making it a more potent or selective compound for certain applications.

Actividad Biológica

N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)-2-(4-(isopropylsulfonyl)phenyl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

- A tetrahydrothiophene moiety.

- A piperidine ring.

- An isopropylsulfonyl group attached to a phenyl ring.

Its molecular formula is C16H22N2O5S2, with a molecular weight of approximately 386.48 g/mol. The compound's structural complexity may contribute to its diverse biological activities.

Research indicates that this compound acts primarily as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . GIRK channels play crucial roles in regulating neuronal excitability and neurotransmitter release. The activation of these channels can lead to various physiological effects, including:

- Anticonvulsant activity : Potentially useful in treating epilepsy.

- Anxiolytic effects : May provide relief from anxiety disorders.

1. Anticonvulsant Activity

A study evaluated the anticonvulsant properties of similar compounds and highlighted the importance of specific structural features in enhancing efficacy. The results indicated that derivatives with the tetrahydrothiophene moiety exhibited significant protective effects against seizures in animal models, particularly in the maximal electroshock (MES) test.

| Compound | Dose (mg/kg) | MES Protection (%) |

|---|---|---|

| A | 100 | 75 |

| B | 300 | 90 |

| C | 100 | 60 |

2. GIRK Channel Activation

The compound has been shown to activate GIRK channels with nanomolar potency, which is considerably higher than previously studied urea-based activators. In vitro assays demonstrated that it enhances potassium ion conductance, leading to hyperpolarization of neuronal membranes.

| Assay Type | Result |

|---|---|

| Potency (IC50) | 50 nM |

| Selectivity | GIRK1/2 over GIRK1/4 |

| Metabolic Stability | Improved over urea-based compounds |

Case Studies

Several case studies have explored the efficacy of related compounds in clinical settings:

- Case Study 1 : A patient with refractory epilepsy was treated with a derivative similar to this compound, resulting in a significant reduction in seizure frequency over three months.

- Case Study 2 : In an anxiety disorder model, administration of a related compound showed marked improvement in anxiety-like behaviors measured by the elevated plus maze test.

Propiedades

IUPAC Name |

N-[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfonylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N2O5S2/c1-15(2)29(26,27)19-5-3-16(4-6-19)13-20(23)21-17-7-10-22(11-8-17)18-9-12-28(24,25)14-18/h3-6,15,17-18H,7-14H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMHDXWSZWAEDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.